molecular formula C19H17Cl2N3OS B2608032 N-(3-chloro-4-methylphenyl)-2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide CAS No. 932460-62-3

N-(3-chloro-4-methylphenyl)-2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2608032
CAS RN: 932460-62-3
M. Wt: 406.33
InChI Key: WNJMGEYTTXFAIA-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H17Cl2N3OS and its molecular weight is 406.33. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activities

  • Synthesis and Biological Evaluation as Anticancer Agents: Studies have shown that derivatives similar to the specified compound have been synthesized and evaluated for their anticancer activity. For instance, new thiazole derivatives were synthesized and investigated for their antitumor activities against various human cancer cell lines. Some compounds demonstrated selective cytotoxicity, indicating their potential as therapeutic agents against cancer (Evren et al., 2019).

Antibacterial Activity

  • Evaluation of Antibacterial Properties: The antibacterial activity of related compounds has been explored, with several studies reporting moderate to good efficacy against gram-positive and gram-negative bacteria. This suggests the potential application of these compounds in developing new antibacterial agents (Desai et al., 2008).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3OS/c1-12-3-8-15(9-16(12)21)23-18(25)11-26-19-22-10-17(24(19)2)13-4-6-14(20)7-5-13/h3-10H,11H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJMGEYTTXFAIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(N2C)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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